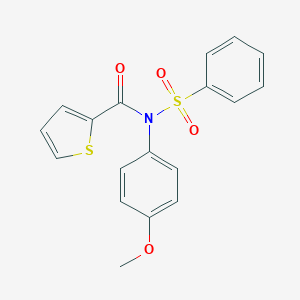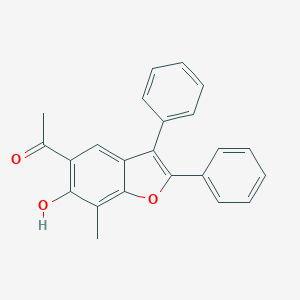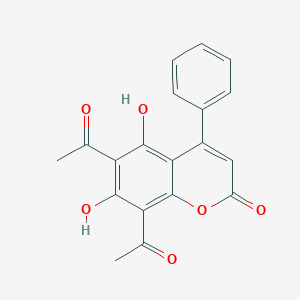
N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a sulfonamide-based compound that has been shown to exhibit various biochemical and physiological effects in vitro and in vivo.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a role in various cellular processes, including cell proliferation and migration. By inhibiting the activity of these enzymes, this compound may be able to inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its effects on cancer cells and inflammation, this compound has also been shown to have effects on angiogenesis and cell adhesion. This compound has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. This compound has also been shown to inhibit the adhesion of cancer cells to extracellular matrix proteins, which is important for the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide in lab experiments is its high purity. The synthesis method described above yields high purity this compound with good yields. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide. One direction is to further explore its potential as a cancer therapy. This could involve studying the effects of this compound on different types of cancer cells and in animal models of cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. This could involve studying the effects of this compound on inflammatory cells and in animal models of inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thiophenecarbonyl chloride in the presence of a base, followed by the addition of an amine group. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. This method has been shown to yield high purity this compound with good yields.
Scientific Research Applications
N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.
In addition to its potential applications in cancer research, this compound has also been studied for its effects on inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. These findings suggest that this compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Properties
Molecular Formula |
C18H15NO4S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4S2/c1-23-15-11-9-14(10-12-15)19(18(20)17-8-5-13-24-17)25(21,22)16-6-3-2-4-7-16/h2-13H,1H3 |
InChI Key |
MQISSZIKPOHVHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
